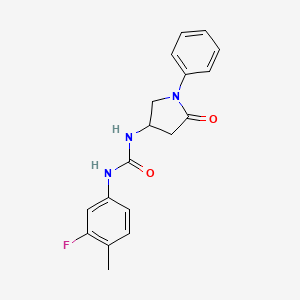
1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C18H18FN3O2 and its molecular weight is 327.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Orexin Receptor Mechanisms
Orexins, neuropeptides involved in regulating feeding, arousal, stress, and drug abuse, have two receptors: Orexin-1 (OX1R) and Orexin-2 (OX2R). Research has identified compounds acting as selective antagonists to these receptors, potentially offering new treatments for binge eating and other disorders with a compulsive component. One study evaluated the effects of various orexin receptor antagonists, including GSK1059865, a selective OX1R antagonist, and its role in reducing compulsive food consumption without affecting standard food intake in a binge eating model in rats, suggesting a major role of OX1R mechanisms in binge eating behaviors (Piccoli et al., 2012).
Development of Neuropeptide Y5 Receptor Antagonists
Neuropeptide Y5 (NPY5) receptor antagonists have been explored for their potential in treating obesity due to their role in regulating food intake. Research into trisubstituted phenyl urea derivatives has led to the identification and optimization of potent NPY5 receptor antagonists. This includes systematic modifications to improve in vitro potency and functional activity in cellular assays, demonstrating the therapeutic potential of these compounds in obesity and related metabolic disorders (Fotsch et al., 2001).
Investigating Nitrosated Urea Pesticide Metabolites
The clastogenic and sister-chromatid exchange (SCE) activities of nitrosated urea pesticides have been studied to understand their genetic toxicity. This research found that nitrosated derivatives of urea pesticides are potent inducers of chromosomal aberrations and SCEs, highlighting the genetic risks associated with exposure to these compounds and emphasizing the importance of evaluating pesticide safety (Thust et al., 1980).
Synthesis of Human Soluble Epoxide Hydrolase Inhibitors
The synthesis of N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas has been reported, aiming to produce inhibitors of human soluble epoxide hydrolase, a key enzyme involved in the metabolism of epoxides to diols. These compounds hold promise for therapeutic applications in treating disorders related to epoxyeicosatrienoic acids (EETs) metabolism, showcasing the potential of urea derivatives in drug development (Danilov et al., 2020).
Exploring Urea-Fluoride Interaction
The interaction between urea derivatives and fluoride ions has been studied to understand the nature of hydrogen bonding and proton transfer processes. This research has implications for the design of chemical sensors and the development of new materials based on urea-fluoride interactions, contributing to the fields of analytical chemistry and material science (Boiocchi et al., 2004).
特性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-12-7-8-13(9-16(12)19)20-18(24)21-14-10-17(23)22(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQNZFAXAHOCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide](/img/structure/B2562190.png)
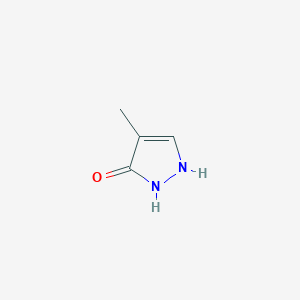
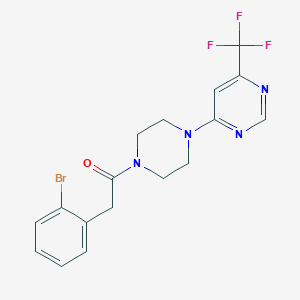
![5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2562194.png)
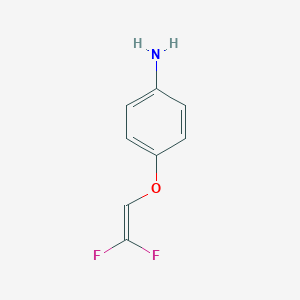
![N-[1-(6-Cyanopyridine-3-carbonyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2562198.png)
![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride](/img/structure/B2562199.png)
![N-(2,6-difluorophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2562201.png)
![1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2562204.png)
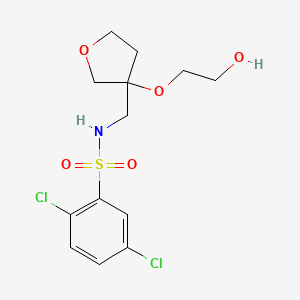
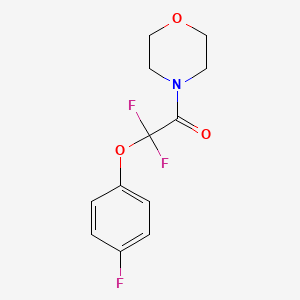

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2562209.png)
![4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2562213.png)
